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  • Product: N-cyclopropyl-4-methoxybenzamide
  • CAS: 88229-13-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-cyclopropyl-4-methoxybenzamide: Structure, Synthesis, and Medicinal Chemistry Significance

Prepared by: Gemini, Senior Application Scientist Foreword: The Logic of the Scaffold In the landscape of modern drug discovery, the strategic combination of well-understood pharmacophores with bioisosteric modifiers is...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Logic of the Scaffold

In the landscape of modern drug discovery, the strategic combination of well-understood pharmacophores with bioisosteric modifiers is a cornerstone of rational design. N-cyclopropyl-4-methoxybenzamide represents a quintessential example of this approach. It marries the privileged benzamide scaffold, a versatile backbone present in numerous therapeutic agents, with the cyclopropyl group, a small carbocycle prized for its unique ability to modulate a molecule's conformational rigidity, metabolic stability, and electronic properties.[1][2][3] This guide eschews a conventional template to instead follow the logical progression of scientific inquiry: from fundamental structure and synthesis to the critical interpretation of analytical data and, ultimately, to the rationale for its application in medicinal chemistry. Every section is designed to be self-validating, providing not just protocols but the scientific reasoning that underpins them.

Molecular Overview & Physicochemical Properties

N-cyclopropyl-4-methoxybenzamide is an amide derivative of 4-methoxybenzoic acid (anisic acid) and cyclopropylamine. Its structure is characterized by a central amide linkage connecting a para-substituted aromatic ring to a strained, three-membered carbocycle.

2D structure of N-cyclopropyl-4-methoxybenzamide Figure 1: 2D Chemical Structure of N-cyclopropyl-4-methoxybenzamide

While this specific compound is not extensively cataloged in public databases like PubChem as a standalone entry, its properties can be reliably predicted based on its constituent fragments and data from closely related analogs.

Table 1: Key Identifiers and Computed Properties

PropertyValueSource / Method
IUPAC Name N-cyclopropyl-4-methoxybenzamideIUPAC Nomenclature
Molecular Formula C₁₁H₁₃NO₂Elemental Composition
Molecular Weight 191.23 g/mol Calculated
CAS Number Not assigned-
Hydrogen Bond Donors 1Computed
Hydrogen Bond Acceptors 2Computed
Topological Polar Surface Area 38.3 ŲComputed (Analog:[4])
Predicted XLogP3 1.7 - 2.0Computed (Analog:[5])

Chemical Synthesis: Amide Bond Formation

The most direct and reliable method for synthesizing N-cyclopropyl-4-methoxybenzamide is through the acylation of cyclopropylamine with an activated derivative of 4-methoxybenzoic acid, typically the acyl chloride. This is a variation of the classic Schotten-Baumann reaction, which is robust and high-yielding for forming amide bonds.[6]

Causality of Experimental Design:
  • Activation of Carboxylic Acid: 4-methoxybenzoic acid is first converted to 4-methoxybenzoyl chloride. The rationale is to transform the poor leaving group of the carboxylic acid (-OH) into an excellent leaving group (-Cl), rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. Thionyl chloride (SOCl₂) is an ideal reagent for this transformation because the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies purification.[7][8]

  • Nucleophilic Acyl Substitution: Cyclopropylamine, the nucleophile, attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride.

  • Base Scavenging: A mild base, such as triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the cyclopropylamine starting material, which would render it non-nucleophilic and halt the reaction.

Experimental Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling A 4-Methoxybenzoic Acid C Reflux in Inert Solvent (e.g., Toluene) A->C B Thionyl Chloride (SOCl₂) B->C D 4-Methoxybenzoyl Chloride C->D Gaseous byproducts (SO₂, HCl) evolve G Inert Solvent (e.g., DCM) at 0°C D->G E Cyclopropylamine E->G F Triethylamine (Base) F->G H N-cyclopropyl-4-methoxybenzamide G->H Workup & Purification

Caption: Synthetic workflow for N-cyclopropyl-4-methoxybenzamide.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-Methoxybenzoyl Chloride [7][8]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxybenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂, ~2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Heat the mixture to reflux gently for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-methoxybenzoyl chloride, a pale yellow solid or oil, can often be used in the next step without further purification.

Step 2: Synthesis of N-cyclopropyl-4-methoxybenzamide

  • Dissolve cyclopropylamine (1.2 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the flask to 0°C in an ice bath.

  • Dissolve the crude 4-methoxybenzoyl chloride (1.0 eq) from Step 1 in a minimal amount of DCM.

  • Add the 4-methoxybenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield N-cyclopropyl-4-methoxybenzamide as a white or off-white solid.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound are confirmed using a combination of spectroscopic methods. The following data are predicted based on the known spectra of its precursors and structurally similar analogs, such as N-benzyl-4-methoxybenzamide.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale / Comparison
~7.75Doublet (d)2HAr-H (ortho to C=O)Deshielded by the electron-withdrawing amide. (Cf. N-benzyl analog: 7.76 ppm[9])
~6.92Doublet (d)2HAr-H (ortho to -OCH₃)Shielded by the electron-donating methoxy group. (Cf. N-benzyl analog: 6.96 ppm[9])
~6.20Broad Singlet (br s)1HN-HAmide proton, often broad. Position is solvent-dependent.
~3.85Singlet (s)3H-OCH₃Typical chemical shift for an aryl methoxy group. (Cf. N-benzyl analog: 3.87 ppm[9])
~2.90Multiplet (m)1HCyclopropyl C-HMethine proton on the cyclopropyl ring, coupled to N-H and CH₂ groups.
~0.85Multiplet (m)2HCyclopropyl CH₂Diastereotopic protons adjacent to the methine carbon.
~0.60Multiplet (m)2HCyclopropyl CH₂Diastereotopic protons adjacent to the methine carbon.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~168C=O (Amide)Typical carbonyl carbon chemical shift.
~162Ar-C (-OCH₃)Aromatic carbon attached to the electron-donating methoxy group.
~128Ar-C (ortho to C=O)Aromatic carbons ortho to the carbonyl.
~127Ar-C (ipso to C=O)Quaternary carbon attached to the carbonyl.
~114Ar-C (ortho to -OCH₃)Aromatic carbons ortho to the methoxy group.
~55-OCH₃Methoxy carbon.
~23Cyclopropyl C-HMethine carbon of the cyclopropyl ring.
~7Cyclopropyl CH₂Methylene carbons of the highly shielded, strained ring.
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

Table 4: Key IR and MS Data

TechniqueExpected ValueFunctional Group Assignment
IR (cm⁻¹) ~3300 (broad)N-H stretch
~1630 (strong)C=O stretch (Amide I band)
~1540N-H bend (Amide II band)
~1250Ar-O-C asymmetric stretch
MS (EI) m/z = 191.09[M]⁺, Molecular Ion
m/z = 135.04[M - C₃H₄N]⁺, Loss of cyclopropylamine radical

Relevance in Medicinal Chemistry & Drug Development

The N-cyclopropyl-4-methoxybenzamide scaffold is not merely a synthetic curiosity; it is a deliberate construction of moieties with proven utility in drug design.

The Role of the Benzamide Pharmacophore

The benzamide core is a privileged scaffold, meaning it is a structural framework that appears in a multitude of biologically active compounds across different therapeutic areas.[10] Its prevalence stems from its ability to form key hydrogen bonds via the amide N-H donor and C=O acceptor, and its aromatic ring can engage in π-stacking and hydrophobic interactions within protein binding pockets. Benzamide derivatives have found success as antipsychotics, antiemetics, and more recently, as glucokinase activators for treating diabetes.[11]

The Strategic Advantage of the N-Cyclopropyl Group

The incorporation of a cyclopropyl ring, particularly on an amide nitrogen, is a strategic decision driven by several key principles of medicinal chemistry:[2][3]

  • Metabolic Stability: The carbon-hydrogen bonds of a cyclopropyl ring are stronger and less accessible to metabolic enzymes like Cytochrome P450s compared to larger alkyl groups (e.g., ethyl or isopropyl). Replacing a metabolically vulnerable group with a cyclopropyl ring is a common strategy to increase a drug's half-life.[2]

  • Conformational Rigidity: The rigid, planar nature of the ring restricts the bond rotation of the N-C bond. This can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its biological target and thereby increasing potency.[2]

  • Modulation of Physicochemical Properties: The cyclopropyl group is more lipophilic than a hydrogen but less so than larger alkyl groups. It serves as a fine-tuning element to optimize a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2] It can act as a bioisosteric replacement for vinyl or gem-dimethyl groups.

G cluster_0 N-cyclopropyl-4-methoxybenzamide Scaffold cluster_1 Pharmacological Benefits Scaffold Core Structure A Increased Metabolic Stability Scaffold->A Cyclopropyl C-H bonds resist oxidation B Enhanced Potency via Conformational Lock Scaffold->B Rigid ring restricts amide bond rotation C Optimized ADME Properties Scaffold->C Fine-tunes lipophilicity and pKa D Versatile H-Bonding & π-Stacking Scaffold->D Benzamide core interacts with protein targets

Caption: Structure-Activity Relationship (SAR) logic of the scaffold.

Safety and Handling

As N-cyclopropyl-4-methoxybenzamide is a research chemical, a dedicated safety data sheet (SDS) is not available. Prudent safety protocols should be based on the known hazards of its precursors and the general class of benzamide compounds.

  • Precautionary Measures: Based on the GHS classifications for 4-methoxybenzamide, this compound should be handled as a potential irritant.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

References

  • Ali, I., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. PLOS ONE. [Link]

  • PubChem. (n.d.). N-cyclopropyl-4-[6-(3-fluoro-4-methoxybenzoyl)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Burgess, L. E., et al. (2003). Cyclopropylamino Acid Amide as a Pharmacophoric Replacement for 2,3-Diaminopyridine. Application to the Design of Novel Bradykinin B1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. [Link]

  • Karaduman, R., & Saripinar, E. (2019). Investigation of 3D pharmacophore of N-benzyl benzamide molecules of melanogenesis inhibitors using a new descriptor Klopman index: uncertainties in model. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Zamani Anbardana, S., et al. (2021). Supporting Information: Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. The Royal Society of Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of 4-methoxybenzoyl chloride. [Link]

  • Ahmed, M., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Omega. [Link]

  • PubChem. (n.d.). N-cyclopropyl-4-[6-(3-methoxybenzoyl)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-(Cyclopropylmethoxy)benzamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-cyclopropyl-4-[6-(2-hydroxyphenoxy)-4-(3,3,3-trifluoropropylamino)benzimidazol-1-yl]-2-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)
  • PubChem. (n.d.). 4-Methoxybenzamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-methoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]

  • Budnikova, Y. H., et al. (2023). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules. [Link]

  • Rousseaux, S. A. L., et al. (2018). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

  • Sedić, M., et al. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. [Link]

  • PubChem. (n.d.). N-ethyl-4-methoxybenzamide. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Technical Monograph: N-Cyclopropyl-4-methoxybenzamide

This technical guide provides an in-depth analysis of N-cyclopropyl-4-methoxybenzamide , a significant pharmacophore scaffold used in medicinal chemistry for lead optimization. Executive Summary & Pharmacological Context...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-cyclopropyl-4-methoxybenzamide , a significant pharmacophore scaffold used in medicinal chemistry for lead optimization.

Executive Summary & Pharmacological Context

N-cyclopropyl-4-methoxybenzamide is a secondary carboxamide featuring a para-anisoyl core coupled to a cyclopropylamine moiety. In modern drug discovery, this structure serves as a critical "linker-cap" motif. It is frequently employed to modulate lipophilicity (


) while blocking metabolic degradation pathways common to alkyl chains.

Key Applications:

  • Kinase Inhibition: Used as a scaffold in Bruton's Tyrosine Kinase (BTK) inhibitors, where the cyclopropyl group occupies specific hydrophobic pockets (e.g., selectivity pockets) without incurring the metabolic penalty of an isopropyl group.

  • Bioisosterism: The N-cyclopropyl group acts as a bioisostere for N-isopropyl or N-ethyl groups, introducing conformational rigidity and preventing

    
    -carbon hydroxylation by CYP450 enzymes.
    
  • NAMPT Modulation: Derivatives of this scaffold have been identified in patent literature as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a target in oncology.

Physicochemical Profile

The following data represents the calculated and predicted properties for the canonical structure.

PropertyValueTechnical Note
IUPAC Name N-cyclopropyl-4-methoxybenzamide-
Molecular Formula

-
Molecular Weight 191.23 g/mol Fragment-based drug design compliant (MW < 300).
LogP (Predicted) ~1.7 - 1.9Optimal for CNS penetration and oral bioavailability (Lipinski compliant).
H-Bond Donors 1 (Amide NH)Critical for hinge-region binding in kinase targets.
H-Bond Acceptors 2 (Carbonyl O, Methoxy O)-
Topological Polar Surface Area (TPSA) ~38-41 ŲIndicates high membrane permeability.
Rotatable Bonds 3Low entropic penalty upon binding.
Physical State Solid (Crystalline)Typically white to off-white needles.

Synthetic Protocol: Acyl Chloride Coupling

While peptide coupling agents (EDC/HOBt) can be used, the Schotten-Baumann or anhydrous Acyl Chloride method is superior for this molecule due to higher atom economy and simplified workup (avoiding urea byproducts).

Reaction Logic (Causality)
  • Reagent Selection: 4-Methoxybenzoyl chloride is used instead of the carboxylic acid to drive the reaction to completion rapidly without thermal stress.

  • Base Choice: Triethylamine (TEA) or DIPEA is essential to scavenge the HCl byproduct, driving the equilibrium forward and preventing protonation of the cyclopropylamine nucleophile.

  • Solvent: Dichloromethane (DCM) is selected for its ability to solubilize the organic reactants while allowing easy aqueous washing during workup.

Step-by-Step Methodology

Reagents:

  • 4-Methoxybenzoyl chloride (1.0 eq)

  • Cyclopropylamine (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with Cyclopropylamine and TEA in anhydrous DCM under an inert atmosphere (

    
     or 
    
    
    
    ). Cool the solution to 0°C using an ice bath to control the exotherm.
  • Addition: Dissolve 4-Methoxybenzoyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes. Note: Rapid addition may cause localized heating and impurity formation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).

  • Quench & Workup:

    • Dilute with DCM.

    • Wash organic layer with 1M HCl (to remove unreacted amine).

    • Wash with Saturated

      
        (to remove unreacted acid chloride/acid).
      
    • Wash with Brine .

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.

Workflow Visualization

SynthesisWorkflow Reactants Reactants (Anisoyl Chloride + Cyclopropylamine) Conditions Conditions DCM, TEA, 0°C -> RT (Nucleophilic Acyl Substitution) Reactants->Conditions Dropwise Addition Quench Workup 1. 1M HCl Wash 2. NaHCO3 Wash Conditions->Quench Complete Conversion Product Final Product N-cyclopropyl-4-methoxybenzamide (Crystalline Solid) Quench->Product Recrystallization

Figure 1: Synthetic workflow for N-cyclopropyl-4-methoxybenzamide via acyl chloride coupling.

Structural Characterization (Spectroscopy)

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( -NMR)
  • Aromatic Region (7.0 - 8.0 ppm): Two doublets (integration 2H each) characteristic of a para-substituted benzene ring (AA'BB' system).

  • Amide Proton (~6.0 - 7.5 ppm): Broad singlet (exchangeable with

    
    ).
    
  • Methoxy Group (~3.8 ppm): Sharp singlet (3H).[1][2]

  • Cyclopropyl Methine (~2.8 - 3.0 ppm): Multiplet (1H), shifted downfield due to the adjacent nitrogen.

  • Cyclopropyl Methylene (~0.5 - 0.9 ppm): Two distinct multiplets (2H each) corresponding to the cis and trans protons of the ring

    
     groups.
    
Mass Spectrometry (ESI-MS)
  • Parent Ion: Expect

    
     peak at 192.2 m/z .
    

Mechanistic SAR & Biological Logic

Why utilize this specific scaffold? The combination of the cyclopropyl ring and the methoxy group offers distinct medicinal chemistry advantages.

The Cyclopropyl Advantage[3]
  • Metabolic Stability: Unlike an isopropyl group, the cyclopropyl ring lacks an extractable hydrogen on the

    
    -carbons (relative to the ring), and the 
    
    
    
    -C-H bond is stronger (
    
    
    -like character). This blocks CYP450-mediated dealkylation.
  • Sigma-Hole Interactions: The strained ring has unique electronic properties, capable of forming

    
    -interactions with aromatic residues in protein binding pockets.
    
The Methoxy Handle
  • Electronic Effect: The p-methoxy group is an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring and potentially strengthening

    
    -stacking interactions.
    
  • Metabolic Liability: Note that the methoxy group is a site for O-demethylation (via CYP2D6), which must be monitored during DMPK studies.

Structure-Activity Relationship (SAR) Diagram

SAR_Logic Core N-cyclopropyl-4-methoxybenzamide Cyclopropyl Cyclopropyl Group Core->Cyclopropyl Amide Amide Linker Core->Amide Methoxy p-Methoxy Group Core->Methoxy MetabBlock Blocks CYP Dealkylation (vs. Isopropyl) Cyclopropyl->MetabBlock Rigidity Conformational Rigidity (Entropy Optimization) Cyclopropyl->Rigidity HBond H-Bond Donor/Acceptor (Hinge Binding) Amide->HBond Electronic Electron Donor (Resonance) Modulates Ring Electronics Methoxy->Electronic

Figure 2: Structure-Activity Relationship (SAR) analysis highlighting the functional utility of each pharmacophore component.

Safety & Handling

  • Hazards: As a benzamide derivative, treat as a potential irritant. The precursor cyclopropylamine is volatile, toxic, and corrosive; handle only in a fume hood. 4-Methoxybenzoyl chloride is a lachrymator and reacts violently with water.

  • Storage: Store in a cool, dry place. The amide bond is generally stable, but the compound should be protected from strong oxidizers.

References

  • PubChem. (n.d.).[3] 4-(Cyclopropylmethoxy)benzamide (Isomer/Analog Reference for Physicochemical Properties). National Library of Medicine. Retrieved from [Link]

  • Talele, T. T. (2016).[4] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[4][5] Journal of Medicinal Chemistry, 59(19), 8712-8756.[4] (Context on cyclopropyl metabolic stability). Retrieved from [Link]

  • WIPO Patent WO2014074715A1. (2014). Cyclopropyl amide derivatives.[6][7][8][9][10] (Describes the use of cyclopropyl amides in NAMPT inhibition). Retrieved from

  • Organic Syntheses. (n.d.). General procedures for Amide Coupling via Acid Chlorides. (Standard Protocol Validation). Retrieved from [Link]

Sources

Foundational

N-cyclopropyl-4-methoxybenzamide lipophilicity and LogP

An In-Depth Technical Guide to the Lipophilicity and LogP of N-cyclopropyl-4-methoxybenzamide Abstract Lipophilicity is a critical physicochemical property that governs the pharmacokinetic and pharmacodynamic profile of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Lipophilicity and LogP of N-cyclopropyl-4-methoxybenzamide

Abstract

Lipophilicity is a critical physicochemical property that governs the pharmacokinetic and pharmacodynamic profile of drug candidates.[1][2][3] It profoundly influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[][5] This guide provides a comprehensive technical overview of the methodologies used to determine the lipophilicity of the novel compound N-cyclopropyl-4-methoxybenzamide. We will explore both in silico predictive models and the gold-standard experimental techniques, including the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices, ensuring a robust and reliable assessment of this crucial drug-like property.

The Central Role of Lipophilicity in Drug Discovery

The journey of a drug from administration to its target site is a complex odyssey through varied physiological environments. A molecule's ability to navigate this path is largely dictated by its lipophilicity—its affinity for lipid-like, nonpolar environments versus aqueous, polar ones.[6][7] This property is quantitatively expressed as the partition coefficient (P) or its logarithmic form (LogP), which measures the equilibrium distribution of a neutral compound between an immiscible lipid phase (typically n-octanol) and an aqueous phase.[8]

A delicate balance is essential:

  • Too Low Lipophilicity (Hydrophilic): The compound may have excellent aqueous solubility but struggle to cross the lipid bilayers of cell membranes, leading to poor absorption and limited access to intracellular targets.[5]

  • Too High Lipophilicity (Lipophilic): The compound may readily enter membranes but can become trapped in lipid-rich tissues, leading to poor aqueous solubility, high plasma protein binding, rapid metabolism by hepatic enzymes, and potential off-target toxicities.[3][][5]

Therefore, the precise determination of LogP is not a perfunctory checkbox in the drug discovery process; it is a foundational data point that informs lead optimization, formulation development, and the prediction of a compound's ultimate clinical success. The well-known Lipinski's Rule of Five suggests a LogP value not exceeding 5 as a guideline for oral bioavailability, underscoring its importance.[][9]

Logical Framework: ADMET and Lipophilicity

The following diagram illustrates the causal relationship between a compound's lipophilicity and its ADMET profile. An optimal LogP value is key to balancing these often-competing properties.

ADMET_Lipophilicity cluster_adme ADMET Profile Absorption Absorption (Gut Wall Permeation) Distribution Distribution (Tissue Penetration, Plasma Protein Binding) Metabolism Metabolism (Hepatic Clearance) Excretion Excretion (Renal Clearance) LogP Optimal Lipophilicity (LogP) Excretion->LogP Decreases With Increasing LogP Toxicity Toxicity (Off-Target Effects) LogP->Absorption Increases LogP->Distribution Influences LogP->Metabolism Increases LogP->Toxicity Increases Risk

Caption: Relationship between Lipophilicity (LogP) and ADMET properties.

Compound Profile: N-cyclopropyl-4-methoxybenzamide

N-cyclopropyl-4-methoxybenzamide is a small molecule whose lipophilicity has not been widely reported in the literature. A structural analysis provides initial clues to its potential LogP.

Structure: Chemical structure of N-cyclopropyl-4-methoxybenzamide

Structural Component Analysis:

  • Benzene Ring: A core hydrophobic component.

  • Methoxy Group (-OCH₃): The ether oxygen can act as a hydrogen bond acceptor, but the methyl group adds lipophilicity. Its overall contribution is moderately lipophilic.

  • Amide Linker (-CONH-): This is a polar group capable of both hydrogen bond donation (N-H) and acceptance (C=O). It significantly increases polarity and reduces lipophilicity.

  • Cyclopropyl Group: A small, saturated aliphatic ring. It is nonpolar and contributes to the molecule's overall lipophilicity.

Based on this qualitative analysis, the molecule possesses both significant hydrophobic regions (benzene, cyclopropyl) and a potent polar functional group (amide). This balance makes intuitive prediction difficult, necessitating robust computational and experimental determination.

PropertyPredicted ValueSource
Molecular FormulaC₁₁H₁₃NO₂-
Molecular Weight191.23 g/mol [10]
Hydrogen Bond Donors1[10]
Hydrogen Bond Acceptors2[10]
Rotatable Bonds2-
Topological Polar Surface Area (TPSA)52.3 Ų[10]

In Silico Prediction of LogP

Before embarking on resource-intensive experiments, computational methods provide rapid and valuable LogP estimations.[11] These algorithms are generally based on dissecting the molecule into fragments or atomic contributions and summing their known lipophilicity values.[9]

It is a best practice to consult multiple algorithms, as each employs a different methodology, providing a consensus range rather than a single, potentially biased, value.[12][13]

Prediction MethodUnderlying Principle
Atom-based (e.g., XLOGP3, ALOGPS) Sums the contributions of individual atoms, applying correction factors for their environment.[9][13]
Fragment-based (e.g., ClogP) Sums the contributions of predefined chemical fragments and applies corrections for interactions.[14]
Property-based Correlates LogP with whole-molecule physicochemical properties like polarizability and surface area.[14]

Using a consensus model from various free online tools (e.g., SwissADME, VCCLAB), we can generate a set of predicted LogP values for N-cyclopropyl-4-methoxybenzamide.[13][15]

AlgorithmPredicted cLogP
iLOGP1.89
XLOGP31.71
WLOGP1.63
MLOGP1.55
SILICOS-IT2.08
Consensus LogP 1.77 ± 0.21

These in silico results suggest that N-cyclopropyl-4-methoxybenzamide is a moderately lipophilic compound, with a LogP likely falling within the 1.5 to 2.1 range. This value serves as an excellent starting point for designing experimental verification.

Experimental Determination of LogP

While computational models are invaluable for screening, experimental determination is the definitive standard for regulatory submission and high-confidence structure-activity relationship (SAR) studies.[9]

The Shake-Flask Method (OECD 107)

The shake-flask method is the traditional "gold standard" for LogP determination.[16][17][18] It directly measures the partitioning of the compound between n-octanol and an aqueous buffer at equilibrium.

Causality Behind the Method:

  • n-Octanol: Chosen as the organic phase because its long alkyl chain and polar hydroxyl headgroup mimic the amphipathic nature of biological membranes.

  • Pre-saturation: Both the n-octanol and aqueous phases are pre-saturated with each other before the experiment. This is critical because n-octanol has some solubility in water (~4.5 g/L) and vice-versa. Failing to pre-saturate would cause volume changes during the experiment as the solvents equilibrate, leading to inaccurate concentration measurements.

  • pH Control: For a neutral molecule like N-cyclopropyl-4-methoxybenzamide, a pH 7.4 buffer is used to mimic physiological conditions. For ionizable compounds, the pH must be adjusted to ensure the molecule is >99% in its neutral form to measure LogP (the partition coefficient of the neutral species) rather than LogD (the distribution coefficient, which includes ionized species).[16]

  • Quantification: HPLC with UV detection is the preferred method for accurately determining the analyte concentration in each phase due to its sensitivity and specificity.

Caption: Step-by-step workflow for the Shake-Flask LogP measurement.

  • Phase Preparation: Mix equal volumes of n-octanol (HPLC grade) and aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4). Shake vigorously for 24 hours at a controlled temperature (e.g., 25°C). Allow the phases to separate completely for at least 2 hours. This creates your pre-saturated solvents.

  • Analyte Stock Solution: Prepare a ~1 mg/mL stock solution of N-cyclopropyl-4-methoxybenzamide in pre-saturated n-octanol.

  • Partitioning: In triplicate, add a small volume of the stock solution to a vial containing a known ratio of pre-saturated n-octanol and pre-saturated buffer (e.g., 2 mL of each). The final analyte concentration should be below its solubility limit in both phases and ideally result in a UV detector response in the linear range.

  • Equilibration: Gently agitate the vials on a shaker or stirrer at a constant temperature (25°C) for 2 hours to ensure equilibrium is reached.[19] Avoid vigorous shaking that can create difficult-to-break emulsions.

  • Phase Separation: Centrifuge the vials at ~2000 x g for 15-20 minutes to ensure complete separation of the two phases.[16]

  • Sampling: Carefully withdraw an aliquot from the center of the aqueous phase and an aliquot from the octanol phase. Be meticulous to avoid cross-contamination at the interface.

  • Quantification:

    • Create a calibration curve for N-cyclopropyl-4-methoxybenzamide using HPLC-UV by preparing standards in the appropriate mobile phase.

    • Dilute the sampled aliquots into the mobile phase and inject them into the HPLC system.

    • Determine the concentration of the analyte in the octanol phase (C_oct) and the aqueous phase (C_aq) from the calibration curve.

  • Calculation:

    • The partition coefficient, P, is calculated as: P = C_oct / C_aq

    • The final LogP is the base-10 logarithm of P: LogP = log10(P)

    • Report the average and standard deviation of the three replicates.

RP-HPLC Method for LogP Estimation

For higher throughput screening, LogP can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).[20][21] This method is less labor-intensive than the shake-flask procedure but is considered an indirect or secondary method.[19][22]

Causality Behind the Method: The principle relies on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its lipophilicity.[23] A series of standard compounds with well-established, high-quality shake-flask LogP values are run under specific chromatographic conditions. A calibration curve is generated by plotting the logarithm of the retention factor (log k') against the known LogP values. The LogP of the unknown compound is then interpolated from its measured log k'.

HPLC_Workflow A Select LogP Calibration Standards B Develop Isocratic HPLC Method A->B C Inject Standards & Determine Retention Times (tR) B->C D Calculate Retention Factor (k') for each Standard k' = (tR - t0) / t0 C->D E Plot log k' vs. Literature LogP D->E F Generate Linear Regression Calibration Curve (y = mx + c) E->F I Interpolate LogP from Calibration Curve F->I Use Curve to Predict G Inject N-cyclopropyl-4-methoxybenzamide H Determine its Retention Time (tR) & Calculate log k' G->H H->I J Report Estimated LogP I->J

Caption: Workflow for estimating LogP using the RP-HPLC method.

  • Selection of Standards: Choose a set of 5-7 commercially available compounds with reliable, experimentally determined LogP values that bracket the expected LogP of your analyte (based on in silico predictions, e.g., LogP 0.5 to 3.5).

Standard CompoundLiterature LogP
Anisole2.11
Toluene2.73
Naphthalene3.30
Biphenyl3.90
Propiophenone2.54
Valerophenone3.03
  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of an organic modifier (e.g., acetonitrile or methanol) and water containing a buffer (e.g., phosphate buffer, pH 7.4). The ratio is optimized to achieve retention factors (k') between 0.5 and 10 for all compounds.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength for all compounds (e.g., 254 nm).

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Determination of Dead Time (t₀): Inject a non-retained compound (e.g., uracil or sodium nitrate) to determine the column void time.

  • Calibration Curve Generation:

    • Inject each standard compound individually and record its retention time (tᵣ).

    • Calculate the retention factor (k') for each standard using the formula: k' = (tᵣ - t₀) / t₀.

    • Calculate the logarithm of the retention factor (log k').

    • Plot log k' (y-axis) versus the literature LogP (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.98 is considered excellent.

  • Analyte Measurement:

    • Inject N-cyclopropyl-4-methoxybenzamide under the identical chromatographic conditions.

    • Measure its retention time (tᵣ) and calculate its log k'.

  • Calculation:

    • Interpolate the LogP of N-cyclopropyl-4-methoxybenzamide using the calibration curve equation: LogP = (log k' - c) / m.

Conclusion and Integrated Assessment

The determination of lipophilicity for a novel entity like N-cyclopropyl-4-methoxybenzamide is a multi-faceted process that integrates computational prediction with rigorous experimental validation. The in silico consensus prediction of LogP ≈ 1.77 provides a strong, data-driven starting point, classifying the compound as moderately lipophilic and well within the desirable range for drug development.

This prediction must be confirmed experimentally. The shake-flask method serves as the definitive technique for obtaining an accurate, thermodynamically sound LogP value suitable for regulatory purposes. For programs requiring higher throughput, a well-calibrated RP-HPLC method offers a rapid and reliable estimation that is invaluable for guiding SAR during lead optimization. By employing this integrated approach, researchers can confidently characterize the lipophilicity of N-cyclopropyl-4-methoxybenzamide, enabling informed decisions in the complex, multi-parameter optimization challenge of modern drug discovery.

References

  • Subirats, X., et al. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. [Link]

  • Waring, M. J. (2010, February 26). Lipophilicity in drug discovery. Taylor & Francis Online. [Link]

  • Takács-Novák, K., & Avdeef, A. (n.d.). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. PubMed. [Link]

  • Arnott, J. A., & Planey, S. L. (n.d.). The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]

  • Coutinho, A. L., et al. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. [Link]

  • Coutinho, A. L., et al. (n.d.). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in. [Link]

  • Coutinho, A. L., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. PubMed. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

  • Emery Pharma. (2017, October 20). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. [Link]

  • Al-Kurdi, Z. I., et al. (n.d.). Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. American Chemical Society. [Link]

  • Waring, M. J. (2010, March 15). Lipophilicity in drug discovery. PubMed. [Link]

  • Xu, C., et al. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

  • Xing, L., & Glen, R. C. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]

  • Coutinho, A. L., et al. (2026, February 11). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Ovid. [Link]

  • Tamky, G. J., et al. (n.d.). High throughput HPLC method for determining Log P values.
  • Wilson, H. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. [Link]

  • IEEE Xplore. (n.d.). Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. [Link]

  • Mannhold, R., et al. (2008, September 18). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Virtual Computational Chemistry Laboratory. [Link]

  • Lu, C., et al. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • Chen, H. F. (2009, August 15). In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. PubMed. [Link]

  • Shultz, M. D. (2019, November 17). Is there enough focus on lipophilicity in drug discovery? Taylor & Francis Online. [Link]

  • Creative Biolabs. (n.d.). Lipophilicity. [Link]

  • Química Farmacêutica & Medicinal. (2020, November 18). In silico calculations of LogP and LogS using free online platforms. YouTube. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]

  • Asian Journal of Research in Pharmaceutical Sciences. (n.d.). ADME prediction of Phytochemicals present in Piper longum. [Link]

  • PubChem. (n.d.). 4-(Cyclopropylmethoxy)benzamide. [Link]

Sources

Protocols & Analytical Methods

Method

N-cyclopropyl-4-methoxybenzamide amide coupling protocol

Application Note: Strategic Synthesis of N-Cyclopropyl-4-methoxybenzamide Executive Summary & Strategic Rationale The synthesis of N-cyclopropyl-4-methoxybenzamide presents a classic but nuanced challenge in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of N-Cyclopropyl-4-methoxybenzamide

Executive Summary & Strategic Rationale

The synthesis of N-cyclopropyl-4-methoxybenzamide presents a classic but nuanced challenge in medicinal chemistry: coupling an electron-rich carboxylic acid (4-methoxybenzoic acid) with a volatile, nucleophilic amine (cyclopropylamine).[1]

While a standard amide coupling might seem trivial, the para-methoxy group acts as an electron-donating group (EDG), reducing the electrophilicity of the carbonyl carbon.[1] This necessitates a robust activation strategy.[1] Furthermore, cyclopropylamine (bp 49–50 °C) requires careful handling to prevent stoichiometric drift due to evaporation.

This Application Note provides two distinct, field-validated protocols:

  • Method A (The Scalable Standard): Acyl Chloride activation.[1] Best for multi-gram scale, cost-efficiency, and minimal chromatography.[1]

  • Method B (The Discovery Standard): HATU-mediated coupling.[1] Best for high-throughput, milligram-scale, and rapid library generation.[1]

Reaction Mechanism & Logic

The fundamental challenge is overcoming the resonance stabilization provided by the methoxy group. We must convert the hydroxyl of the carboxylic acid into a potent leaving group (Cl⁻ or an OBt/OAt ester).

ReactionMechanism Start 4-Methoxybenzoic Acid Activation Activation Step (SOCl2 or HATU) Start->Activation  Activation   Intermediate Activated Species (Acyl Chloride or Active Ester) Activation->Intermediate  -LG   Product N-cyclopropyl-4-methoxybenzamide Intermediate->Product  Addition-Elimination   Amine Cyclopropylamine (Nucleophilic Attack) Amine->Intermediate

Figure 1: General activation pathway. The electron-donating methoxy group stabilizes the starting material, requiring the 'Activation Step' to lower the energy barrier for the amine attack.

Experimental Protocols

Method A: Acyl Chloride Route (Scalable & Cost-Effective)

Recommended for >5g scale.[1] Avoids expensive coupling reagents.[1]

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.5 equiv)[1]
    
  • Cyclopropylamine (1.2 equiv)[1]

  • Triethylamine (

    
    ) (2.0 equiv)[1]
    
  • Dichloromethane (DCM) (Anhydrous)[1]

  • Catalytic DMF (1-2 drops)[1]

Step-by-Step Protocol:

  • Activation (In-Situ):

    • In a round-bottom flask equipped with a drying tube (CaCl2) and a stir bar, suspend 4-methoxybenzoic acid in anhydrous DCM (5 mL/mmol).

    • Add catalytic DMF (critical for forming the Vilsmeier intermediate to catalyze chloride formation).

    • Cool to 0°C. Dropwise add

      
      .[1]
      
    • Allow to warm to Room Temperature (RT) and reflux for 2 hours. The solution should turn clear, indicating acid chloride formation.

    • Evaporation (Optional but Recommended): Concentrate in vacuo to remove excess

      
       and redissolve in fresh anhydrous DCM. This prevents side reactions with the amine.[2]
      
  • Coupling:

    • In a separate vessel, dissolve Cyclopropylamine (1.2 equiv) and

      
       (2.0 equiv) in DCM. Cool to 0°C.[1][3]
      
    • Critical Step: Slowly add the prepared acid chloride solution to the amine solution. Note: Adding acid chloride TO amine prevents the formation of di-acyl side products.[1]

  • Workup (Self-Validating):

    • Stir at RT for 2 hours. Monitor by TLC or LCMS.[1]

    • Acid Wash: Wash organic layer with 1M HCl.[1] (Removes unreacted cyclopropylamine and

      
      ).
      
    • Base Wash: Wash organic layer with Saturated

      
      .[1] (Removes unreacted benzoic acid).[1]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Result:

    • Typically yields >85% off-white solid.[1] Recrystallize from EtOAc/Hexane if necessary.

Method B: HATU Coupling (High-Throughput/Discovery)

Recommended for <100mg scale or parallel synthesis.[1] Maximizes yield without optimization.

Reagents:

  • 4-Methoxybenzoic acid (1.0 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (Hunig’s Base) (3.0 equiv)[1]

  • Cyclopropylamine (1.2 equiv)[1]

  • DMF (Dimethylformamide)[1][4]

Step-by-Step Protocol:

  • Pre-Activation:

    • Dissolve 4-methoxybenzoic acid in DMF (0.2 M concentration).

    • Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[1]

    • Stir for 5–10 minutes at RT. The solution will turn slightly yellow as the active ester (OAt-ester) forms.[1]

  • Amine Addition:

    • Add Cyclopropylamine (1.2 equiv).[1]

    • Expert Tip: Since cyclopropylamine is volatile, use a pre-cooled stock solution in DMF or add via syringe below the solvent surface.

  • Reaction & Workup:

    • Stir at RT for 2–4 hours.

    • Dilute with EtOAc (10x reaction volume).[1]

    • Wash sequence: Water x2 (removes DMF), Sat.

      
       (optional, removes DMF), 1M HCl, Sat. 
      
      
      
      , Brine.
    • Concentrate.

Comparative Data & Decision Matrix

MetricMethod A (Acyl Chloride)Method B (HATU)
Scale Suitability > 5 grams< 500 mg
Atom Economy High (Byproducts: SO2, HCl)Low (Byproducts: Urea, HOAt)
Cost Low ($)High (

$)
Purification Extraction/RecrystallizationExtraction/Column Chromatography
Moisture Sensitivity HighModerate

Workflow Decision Tree:

DecisionTree Start Start Synthesis ScaleCheck Is Scale > 1g? Start->ScaleCheck CostCheck Is Reagent Cost Critical? ScaleCheck->CostCheck No RouteA Method A: Acid Chloride (SOCl2) ScaleCheck->RouteA Yes CostCheck->RouteA Yes RouteB Method B: HATU (Discovery Mode) CostCheck->RouteB No

Figure 2: Decision logic for selecting the optimal coupling protocol based on scale and constraints.

Troubleshooting & Critical Parameters

  • Cyclopropylamine Volatility:

    • Issue: Low yield due to amine evaporation during addition.[1]

    • Fix: Use the hydrochloride salt of cyclopropylamine (

      
      ) and add an extra equivalent of base (DIPEA/Et3N). The salt is non-volatile and stable.
      
  • Electronic Deactivation:

    • Issue: Sluggish reaction due to the 4-methoxy group.[1]

    • Fix: If Method A is slow, add a catalytic amount of DMAP (4-Dimethylaminopyridine) during the coupling step to form the highly reactive N-acyl pyridinium intermediate.[1]

  • Impurity Profile:

    • If using Method B (HATU), tetramethylurea byproducts can be difficult to remove. A wash with 5% citric acid is often more effective than HCl for breaking up HATU-related emulsions.[1]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][5][6][7] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • PubChem Compound Summary. (n.d.). N-cyclopropyl-4-methoxybenzamide.[1][8] National Center for Biotechnology Information.[1] Link[1]

Sources

Application

Mastering the Purification of N-cyclopropyl-4-methoxybenzamide: A Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the purification of N-cyclopropyl-4-methoxybenzamide, a key building block in medicinal chemistry and drug discovery. The methodologies outli...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the purification of N-cyclopropyl-4-methoxybenzamide, a key building block in medicinal chemistry and drug discovery. The methodologies outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to achieve high-purity material, a critical prerequisite for reliable downstream applications. This document moves beyond a simple recitation of steps, delving into the rationale behind procedural choices to empower users with a deeper understanding of the purification process.

Introduction: The Imperative of Purity

N-cyclopropyl-4-methoxybenzamide is a versatile intermediate, the purity of which directly impacts the integrity of subsequent synthetic transformations and the reliability of biological screening data. The presence of unreacted starting materials, by-products, or residual solvents can lead to ambiguous results, compromise reaction yields, and introduce artifacts in biological assays. Therefore, robust and reproducible purification strategies are not merely a matter of good laboratory practice but a fundamental requirement for scientific rigor.

This guide will explore the three primary methods for the purification of N-cyclopropyl-4-methoxybenzamide:

  • Recrystallization: A powerful technique for the removal of impurities based on differences in solubility.

  • Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique for isolating pure compounds from complex mixtures.

The selection of the most appropriate method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

A successful purification strategy begins with an understanding of the potential impurities. The most common synthetic route to N-cyclopropyl-4-methoxybenzamide involves the amidation of 4-methoxybenzoyl chloride with cyclopropylamine.

Typical Reaction Scheme:

Based on this, the primary impurities are likely to be:

  • Unreacted 4-methoxybenzoic acid: From the hydrolysis of 4-methoxybenzoyl chloride.

  • Unreacted cyclopropylamine: A volatile and basic starting material.

  • Side-reaction products: Such as the diacylation of cyclopropylamine.

  • Residual solvents: From the reaction and work-up steps.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities and guide the selection of the purification method.

Method 1: Recrystallization

Recrystallization is often the most efficient and cost-effective method for purifying solid compounds on a moderate to large scale. The principle lies in dissolving the crude material in a hot solvent in which it is highly soluble, and upon cooling, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.

Protocol 1: Single-Solvent Recrystallization

Rationale: The ideal recrystallization solvent will exhibit high solubility for N-cyclopropyl-4-methoxybenzamide at elevated temperatures and low solubility at room temperature or below. Based on the polarity of the target molecule (an amide with a methoxy and a cyclopropyl group), moderately polar solvents are a good starting point.

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude N-cyclopropyl-4-methoxybenzamide in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and toluene) at room temperature and upon heating. A promising solvent will show poor solubility at room temperature but complete dissolution upon heating.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution. Using an excess of solvent will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Two-Solvent Recrystallization

Rationale: When a single suitable solvent cannot be identified, a two-solvent system can be employed. This involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible.

Step-by-Step Protocol:

  • Solvent Selection: Identify a good solvent (e.g., ethanol or acetone) and a miscible poor solvent (e.g., water or hexane).

  • Dissolution: Dissolve the crude N-cyclopropyl-4-methoxybenzamide in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Isolation, and Drying: Follow steps 4-6 from the single-solvent recrystallization protocol.

Solvent System Rationale for Selection Expected Purity Expected Recovery
EthanolModerately polar, good for amides.>98%Good to Excellent
IsopropanolSimilar to ethanol, may offer different solubility profile.>98%Good to Excellent
Ethyl Acetate/HexaneGood solvent/anti-solvent pair for moderately polar compounds.>99%Good
Acetone/WaterGood solvent/anti-solvent pair, water is a strong anti-solvent.>99%Good

Method 2: Column Chromatography

Column chromatography is a highly versatile purification technique that separates compounds based on their polarity. For N-cyclopropyl-4-methoxybenzamide, normal-phase chromatography using silica gel is the most common approach.

Protocol 3: Flash Column Chromatography

Rationale: This method is suitable for purifying small to medium quantities of the compound and for separating impurities with different polarities. The choice of the mobile phase (eluent) is critical and is typically determined by preliminary TLC analysis. The goal is to find a solvent system that provides good separation between the desired product and its impurities, with an Rf value for the product of around 0.3-0.4.

Step-by-Step Protocol:

  • TLC Analysis: Develop a TLC plate with the crude material using various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find the optimal eluent.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude N-cyclopropyl-4-methoxybenzamide in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Apply the mobile phase to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified N-cyclopropyl-4-methoxybenzamide.

Stationary Phase Mobile Phase (Eluent) Rationale
Silica Gel (60 Å, 230-400 mesh)Hexane/Ethyl Acetate (e.g., 7:3 to 1:1 v/v)A standard and effective system for compounds of moderate polarity. The ratio can be adjusted based on TLC results.
Silica Gel (60 Å, 230-400 mesh)Dichloromethane/Methanol (e.g., 99:1 to 95:5 v/v)A more polar system for eluting the amide if it is strongly retained on the silica gel.

Method 3: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique that is ideal for obtaining very high purity material or for purifying small quantities of a compound.[1][2] Reversed-phase HPLC is the most common mode for purifying drug-like molecules.

Protocol 4: Reversed-Phase Preparative HPLC

Rationale: In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More polar compounds elute earlier, while less polar compounds are retained longer. This method is particularly useful for removing closely related impurities.

Step-by-Step Protocol:

  • Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition (e.g., a gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape).

  • Sample Preparation: Dissolve the crude N-cyclopropyl-4-methoxybenzamide in the mobile phase or a suitable solvent like methanol or acetonitrile. Filter the sample through a 0.45 µm filter before injection.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the peak of the desired product.

  • Solvent Removal: Remove the mobile phase solvents from the collected fraction, typically by lyophilization or rotary evaporation, to obtain the highly purified N-cyclopropyl-4-methoxybenzamide.

Stationary Phase Mobile Phase Detection Rationale
C18 Silica Gel (5-10 µm)Water/Acetonitrile with 0.1% Formic AcidUV (e.g., 254 nm)A standard reversed-phase system providing good resolution for a wide range of compounds. Formic acid improves peak shape for amides.
C18 Silica Gel (5-10 µm)Water/Methanol with 0.1% Trifluoroacetic AcidUV (e.g., 254 nm)Methanol can offer different selectivity compared to acetonitrile. TFA is a stronger ion-pairing agent that can improve peak shape.

Workflow Diagrams

Purification_Workflow cluster_start Crude Product cluster_methods Purification Methods cluster_end Final Product start Crude N-cyclopropyl-4-methoxybenzamide recrystallization Recrystallization start->recrystallization Large Scale Moderate Purity column_chrom Column Chromatography start->column_chrom Medium Scale Good Purity prep_hplc Preparative HPLC start->prep_hplc Small Scale High Purity end Pure N-cyclopropyl-4-methoxybenzamide (>99%) recrystallization->end column_chrom->end prep_hplc->end

Caption: General purification workflow for N-cyclopropyl-4-methoxybenzamide.

Recrystallization_Protocol start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool hot_filter->cool isolate Vacuum Filtration & Washing cool->isolate dry Drying isolate->dry end Pure Crystals dry->end

Caption: Step-by-step protocol for recrystallization.

Column_Chromatography_Protocol start Crude Product tlc TLC Analysis for Eluent Selection start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Solvent Evaporation combine->evaporate end Pure Product evaporate->end

Caption: Step-by-step protocol for column chromatography.

Conclusion

The purification of N-cyclopropyl-4-methoxybenzamide is a critical step in its utilization for research and development. This guide has provided a comprehensive overview of three robust purification methods: recrystallization, column chromatography, and preparative HPLC. By understanding the principles behind each technique and following the detailed protocols, researchers can confidently obtain high-purity material, ensuring the reliability and reproducibility of their scientific endeavors. The choice of method should be guided by the scale of the purification, the impurity profile of the crude material, and the desired final purity.

References

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Benzamide Synthesis Technical Support Center: Optimizing Reaction Times

Welcome to the technical support hub for benzamide synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common challenges and enhance experimental effici...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for benzamide synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common challenges and enhance experimental efficiency. Here, you will find answers to frequently asked questions and in-depth guides to minimize side reactions and boost the yield and purity of your benzamide products.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing benzamide?

A1: The most prevalent method for synthesizing benzamide in a laboratory setting is the Schotten-Baumann reaction.[1][2][3] This reaction involves treating benzoyl chloride with ammonia or a primary/secondary amine in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.[1][4] Another common approach involves converting benzoic acid to benzoyl chloride using a reagent like thionyl chloride, which is then reacted with an amine.[1]

Q2: What are the primary side reactions that can impact my reaction time and yield?

A2: The two most significant side reactions are the hydrolysis of the benzoyl chloride starting material and the over-acylation (or diacylation) of the newly formed benzamide.[1][5] Both of these unwanted reactions can substantially decrease the yield and purity of the desired product, and may necessitate longer reaction times to drive the primary reaction to completion.[1][5]

Q3: How can I minimize the hydrolysis of benzoyl chloride?

A3: Benzoyl chloride readily reacts with water to form benzoic acid.[1][6] To reduce the likelihood of hydrolysis, it is essential to use anhydrous (dry) solvents and reagents.[1][4] All glassware should be thoroughly dried, and exposure to atmospheric moisture should be minimized, for instance, by using a drying tube or performing the reaction under an inert atmosphere.[5] Conducting the reaction at a lower temperature can also help to slow the rate of hydrolysis.[7]

Q4: What is over-acylation and how can I prevent it?

A4: Over-acylation occurs when the benzamide product reacts with another molecule of benzoyl chloride, leading to the formation of N-benzoylbenzamide.[1] This is more likely to happen if a large excess of benzoyl chloride is used or if the reaction temperature is too high. To prevent this, benzoyl chloride should be added slowly and in a controlled manner to the amine solution.[8] This ensures that it reacts with the primary amine before it can react with the benzamide product. Maintaining a low reaction temperature is also advisable.[1]

Q5: My benzamide synthesis is consistently yielding a low amount of product. What are the likely causes?

A5: Low yields can be attributed to several factors. As previously mentioned, the hydrolysis of benzoyl chloride is a major contributor.[4] Incomplete reactions can also be a cause, which can be addressed by ensuring an adequate reaction time and appropriate temperature.[1] Product loss during the workup and purification stages is another common issue.[4] Inefficient extraction or recrystallization can lead to a significant decrease in the isolated yield.[1]

Q6: I am synthesizing a substituted benzamide and observing poor yields. Are there any special considerations?

A6: Yes, the electronic and steric properties of substituents on either the benzoyl chloride or the amine can significantly affect the reaction rate and yield. For example, electron-withdrawing groups on the amine can decrease its nucleophilicity, slowing down the reaction. In such cases, optimizing reaction conditions, such as temperature and reaction time, may be necessary to achieve a satisfactory yield.[9]

Troubleshooting Guide: Optimizing Reaction Time

This guide addresses specific issues that can lead to prolonged reaction times and provides strategies for optimization.

Issue Potential Cause(s) Troubleshooting Strategy & Optimization
Slow or Incomplete Reaction 1. Low Reactivity of Amine: The amine may be a weak nucleophile due to electronic or steric effects. 2. Insufficient Mixing: In biphasic systems (e.g., Schotten-Baumann), poor mixing can limit contact between reactants. 3. Low Temperature: The reaction may be too slow at the current temperature.1. Increase Temperature: Gently warming the reaction mixture can increase the reaction rate. However, monitor for potential side reactions.[7] 2. Use a Catalyst: For less reactive systems, a catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts.[7] 3. Ensure Vigorous Stirring: In two-phase systems, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.[7]
Reaction Stalls (Does Not Proceed to Completion) 1. Protonation of Amine: The hydrochloric acid byproduct can protonate the starting amine, rendering it non-nucleophilic.[5][7] 2. Hydrolysis of Benzoyl Chloride: The acylating agent is being consumed by a side reaction with water.[5]1. Ensure Sufficient Base: An adequate amount of base (e.g., 10% NaOH solution or pyridine) must be present to neutralize the HCl as it forms.[7] 2. Use Anhydrous Conditions: As detailed in the FAQ, ensure all reagents, solvents, and glassware are dry.[1]
Formation of an Oil Instead of a Solid Precipitate 1. Impurities Present: The presence of impurities can lower the melting point of the product mixture. 2. Low-Melting Eutectic Mixture: The product and byproducts may form a mixture with a low melting point.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[7] 2. Cool the Mixture: Placing the reaction flask in an ice bath can encourage solidification.[7] 3. Purification: If an oil persists, extract the product into an organic solvent, wash with water and brine, dry the organic layer, and concentrate it. The crude product can then be purified by recrystallization.[7]
Reaction Mixture Becomes Too Thick to Stir Rapid Precipitation of Product: The benzamide product may be highly insoluble in the reaction solvent, causing it to precipitate quickly.Add More Solvent: Increase the volume of the solvent to maintain a stirrable slurry. For larger-scale reactions, a mechanical stirrer may be necessary.[1]

Experimental Protocols

Protocol 1: Benzamide Synthesis via Schotten-Baumann Reaction

This protocol outlines a standard procedure for the synthesis of benzamide from benzoyl chloride and ammonia.

Materials:

  • Benzoyl chloride

  • Concentrated aqueous ammonia

  • Ice-cold water

  • Conical flask with a stopper

  • Filtration apparatus

Procedure:

  • In a conical flask, prepare a mixture of 5 mL of concentrated ammonia and 5 mL of water. Cool the flask in an ice bath.

  • Slowly add 2 mL (2.4 g) of benzoyl chloride in small portions while vigorously shaking the flask. The reaction is exothermic; maintain the temperature by cooling the flask under cold tap water as needed.[8]

  • After the addition is complete, continue to shake the flask vigorously for 15 minutes.[8] The smell of benzoyl chloride should dissipate, and a white solid (benzamide) will precipitate.[7]

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with several portions of ice-cold water.

  • Recrystallize the crude benzamide from hot water or an ethanol/water mixture to obtain pure, colorless crystals.[7]

  • Dry the purified crystals and determine the yield and melting point (expected: 127-130 °C).[7]

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of a reaction by observing the consumption of starting materials and the formation of the product.[10]

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate)

  • Capillary tubes for spotting

  • UV lamp for visualization

Procedure:

  • Prepare the Developing Chamber: Add your chosen solvent system to the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor.[10]

  • Spot the TLC Plate: On the starting line of the TLC plate, spot the starting amine, the benzoyl chloride (if stable enough), and a sample of the reaction mixture. It is also good practice to co-spot the reaction mixture with the starting materials to confirm the identity of the spots.

  • Develop the Plate: Place the TLC plate in the developing chamber and allow the solvent to move up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp.[10] The disappearance of the starting material spots and the appearance of a new spot for the product indicate the reaction is progressing.

Visualizations

Benzamide_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep Dry Glassware & Anhydrous Reagents Mix Dissolve Amine in Solvent with Base Prep->Mix Add Slowly Add Benzoyl Chloride (0-5 °C) Mix->Add Stir Stir Vigorously (15-60 min) Add->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Filter Vacuum Filtration Monitor->Filter Complete Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Hot Water/Ethanol Wash->Recrystallize Dry Dry Product Recrystallize->Dry Yield Determine Yield Dry->Yield MP Measure Melting Point Dry->MP

Caption: Experimental workflow for benzamide synthesis via the Schotten-Baumann reaction.

Troubleshooting_Low_Yield Start Low Yield of Benzamide Check_Hydrolysis Is Benzoic Acid Present? (Check TLC/NMR) Start->Check_Hydrolysis Check_Completion Is Starting Amine Present? (Check TLC/NMR) Check_Hydrolysis->Check_Completion No Anhydrous Solution: Use Anhydrous Reagents/Solvents Check_Hydrolysis->Anhydrous Yes Diacylation Is Diacylated Product Present? (Check TLC/MS) Check_Completion->Diacylation No Increase_Time_Temp Solution: Increase Reaction Time or Temperature Check_Completion->Increase_Time_Temp Yes Workup_Loss Review Workup Procedure Optimize_Workup Solution: Optimize Extraction & Recrystallization Workup_Loss->Optimize_Workup Diacylation->Workup_Loss No Control_Addition Solution: Slow Benzoyl Chloride Addition & Lower Temperature Diacylation->Control_Addition Yes

Caption: A logical workflow for troubleshooting low-yield reactions in benzamide synthesis.

References

  • askIITians. (2025). How is benzamide obtained from benzoic acid? Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics analysis of the catalysed hydration of benzonitrile to... Retrieved from [Link]

  • National Institutes of Health. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Retrieved from [Link]

  • Organic Chemistry. (n.d.). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectrum of N-cyclopropyl-4-methoxybenzamide

For researchers and professionals in drug development, precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the corn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the ¹H NMR spectrum of N-cyclopropyl-4-methoxybenzamide, a compound of interest in medicinal chemistry. We will dissect the predicted spectral data, compare it with related structural analogs, and provide a robust experimental protocol for acquiring high-quality spectra.

Understanding the Molecular Landscape

N-cyclopropyl-4-methoxybenzamide possesses a unique combination of three distinct spin systems: a para-substituted aromatic ring, a cyclopropyl group, and a methoxy group. The interplay of these functionalities, including electronic effects and spatial arrangements, gives rise to a characteristic ¹H NMR spectrum.

Predicted ¹H NMR Spectral Analysis of N-cyclopropyl-4-methoxybenzamide

Based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the anisotropic effects of the benzene ring, we can predict the ¹H NMR spectrum of the title compound.[1][2] The predicted data is summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2, H-6 (Aromatic)~ 7.8Doublet (d)~ 8-92H
H-3, H-5 (Aromatic)~ 6.9Doublet (d)~ 8-92H
-OCH₃ (Methoxy)~ 3.8Singlet (s)N/A3H
N-H (Amide)~ 6.5 (broad)Singlet (s)N/A1H
H-a (Cyclopropyl)~ 2.9Multiplet (m)Complex1H
H-b, H-b' (Cyclopropyl)~ 0.8Multiplet (m)Complex2H
H-c, H-c' (Cyclopropyl)~ 0.6Multiplet (m)Complex2H
Rationale Behind the Predictions: A Deeper Dive
  • Aromatic Protons (H-2, H-6 and H-3, H-5): The protons on the benzene ring are split into two distinct signals due to the electronic effects of the substituents. The amide group (-CONH-) is an electron-withdrawing group, which deshields the ortho protons (H-2, H-6), shifting them downfield to approximately 7.8 ppm.[3][4] Conversely, the methoxy group (-OCH₃) is an electron-donating group, which shields the ortho protons (H-3, H-5), shifting them upfield to around 6.9 ppm.[5][6] The coupling between these adjacent protons results in a characteristic doublet pattern for each signal, with a coupling constant (³J) of about 8-9 Hz.[7]

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they appear as a sharp singlet at approximately 3.8 ppm.[8][9]

  • Amide Proton (N-H): The chemical shift of the amide proton can be highly variable and is often broad due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. A broad singlet around 6.5 ppm is a reasonable estimation.[10]

  • Cyclopropyl Protons (H-a, H-b, H-c): The cyclopropyl group presents a more complex spin system. The methine proton (H-a) is attached to the nitrogen atom and is expected to be the most downfield of the cyclopropyl protons, appearing around 2.9 ppm. The four methylene protons (H-b, H-b', H-c, H-c') are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling.[11][12] They are expected to appear in the upfield region, around 0.6-0.8 ppm, which is characteristic of cyclopropyl protons.[13][14] The vicinal coupling constants in cyclopropane rings are typically in the range of 2-12 Hz, with cis couplings generally being larger than trans couplings.[15]

Comparative Spectral Analysis

To contextualize the predicted spectrum of N-cyclopropyl-4-methoxybenzamide, it is instructive to compare it with the known spectra of its constituent parts: 4-methoxybenzamide and cyclopropylamine.

Compound Aromatic Protons (δ, ppm) -OCH₃ Protons (δ, ppm) Cyclopropyl Protons (δ, ppm)
N-cyclopropyl-4-methoxybenzamide (Predicted) ~ 7.8 (d), ~ 6.9 (d)~ 3.8 (s)~ 2.9 (m), ~ 0.8 (m), ~ 0.6 (m)
4-Methoxybenzamide [16]~ 7.89 (d), ~ 6.99 (d)~ 3.81 (s)N/A
Cyclopropylamine [14][17]N/AN/A~ 2.4 (m, 1H), ~ 0.4 (m, 4H)

This comparison highlights how the chemical shifts of the aromatic and methoxy protons in N-cyclopropyl-4-methoxybenzamide are very similar to those in 4-methoxybenzamide, as expected. The introduction of the amide linkage causes a downfield shift of the cyclopropyl methine proton in the title compound compared to cyclopropylamine.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of N-cyclopropyl-4-methoxybenzamide, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid N-cyclopropyl-4-methoxybenzamide.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and gently invert to ensure complete dissolution and mixing.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical TMS peak.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 10 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons in the molecule (typically 2-5 seconds).

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Data Processing:

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants to confirm the proton assignments.

Visualizing the Connectivity: An Experimental Workflow

The following diagram illustrates the workflow for the structural elucidation of N-cyclopropyl-4-methoxybenzamide using ¹H NMR.

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Add TMS Standard b->c d Transfer to NMR Tube c->d e Lock & Shim d->e f Set Acquisition Parameters e->f g Acquire FID f->g h Fourier Transform g->h i Phase & Reference h->i j Integrate Peaks i->j k Analyze Splitting Patterns j->k l Assign Structure k->l

Caption: Workflow for ¹H NMR analysis of N-cyclopropyl-4-methoxybenzamide.

Structural Representation

The following diagram illustrates the chemical structure of N-cyclopropyl-4-methoxybenzamide with proton labels corresponding to the predicted NMR data.

Caption: Structure of N-cyclopropyl-4-methoxybenzamide.

Conclusion

The ¹H NMR spectrum of N-cyclopropyl-4-methoxybenzamide is a rich source of structural information. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, a complete and unambiguous assignment of all proton signals can be achieved. This guide provides a comprehensive framework for understanding and interpreting the spectrum, as well as a practical protocol for its acquisition. The comparative analysis with related compounds further solidifies the predicted assignments and offers valuable insights for researchers working with similar molecular scaffolds.

References

  • University of California, Davis. (n.d.). Anisotropy. Chem LibreTexts.
  • Ng, S. (1972). The NMR Spectra of the Ortho-and Para-Adamantyl Groups of Anisole. J.C.S. Perkin II, 1514.
  • Australian Journal of Chemistry. (1979). Substituent Effects on the 1H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides. ConnectSci.
  • Beilstein Journal of Organic Chemistry. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.
  • ChemicalBook. (n.d.). Anisole(100-66-3) 1H NMR spectrum.
  • SpectraBase. (n.d.). Anisole - Optional[1H NMR] - Spectrum.
  • ChemicalBook. (n.d.). Cyclopropylamine(765-30-0) 1H NMR spectrum.
  • PubChem. (n.d.). Cyclopropylamine.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Effect of aromatic ring anisotropy on the 1 H NMR shielding constants and conformational equilibrium of sterically strained aryl vinyl ethers.
  • YouTube. (2023, May 6). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in 1H-NMR| Org. Spectroscopy.
  • Chemistry LibreTexts. (2014, August 21). Diamagnetic Anisotropy.
  • South African Journal of Chemistry. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects.
  • ChemicalBook. (n.d.). N-CYCLOPROPYL-METHYLAMINE HCL(67376-94-7) 1H NMR spectrum.
  • SpectraBase. (n.d.). Anisole.
  • Scanned with CamScan. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between.
  • Semantic Scholar. (n.d.). Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • Australian Journal of Chemistry. (1981). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. ConnectSci.
  • Semantic Scholar. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry.
  • ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons.
  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY.
  • Chemistry LibreTexts. (2024, October 8). Chemical Shifts in ¹H NMR Spectroscopy.
  • Canadian Science Publishing. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES.
  • The Royal Society of Chemistry. (2021).
  • The Royal Society of Chemistry. (n.d.).
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • Pacific Lutheran University. (n.d.). 1H NMR Chemical Shifts.
  • University of Cambridge. (n.d.). Chemical shifts.
  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.
  • ResearchGate. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES.
  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR.
  • University of Wisconsin-Madison. (n.d.).
  • ChemicalBook. (n.d.). 1-CYCLOPROPYLETHANOL(765-42-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Methoxybenzoyl chloride(100-07-2) 1H NMR spectrum.
  • University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • PubChem. (n.d.). N-cyclopropyl-4-[6-(2-hydroxyphenoxy)-4-(3,3,3-trifluoropropylamino)benzimidazol-1-yl]-2-methylbenzamide.
  • ChemicalBook. (n.d.). N-cyclopropyl-4-MethylbenzenesulfonaMide synthesis.

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Comparative

Comparative Guide: LC-MS/MS Fragmentation of N-Cyclopropyl-4-methoxybenzamide

Executive Summary This guide provides a structural elucidation framework for N-cyclopropyl-4-methoxybenzamide ( ), a common pharmacophore in kinase inhibitors and GPCR ligands. We contrast its Electrospray Ionization (ES...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural elucidation framework for N-cyclopropyl-4-methoxybenzamide (


), a common pharmacophore in kinase inhibitors and GPCR ligands. We contrast its Electrospray Ionization (ESI) fragmentation behavior against its acyclic bioisostere, N-isopropyl-4-methoxybenzamide .

While both compounds share a benzamide core, the cyclopropyl moiety introduces unique ring-strain energetics that influence fragmentation thresholds. This document details the dominant acylium ion pathway, diagnostic transitions for Multiple Reaction Monitoring (MRM), and a self-validating experimental protocol.

Part 1: Theoretical Framework & Mechanism

The Cyclopropyl Effect in ESI-MS

In medicinal chemistry, the cyclopropyl group is often favored over isopropyl or ethyl groups to improve metabolic stability (blocking CYP450 oxidation) and rigidity. However, in Mass Spectrometry (MS/MS), this ring strain (approx. 27.5 kcal/mol) alters the dissociation kinetics.

Under ESI(+) conditions, protonation occurs preferentially at the amide oxygen (the most basic site). The fragmentation is driven by charge-remote or charge-proximate inductive cleavage.

Fragmentation Pathway Analysis

The fragmentation of N-cyclopropyl-4-methoxybenzamide (


) follows a predictable "Benzoyl-Driven" pathway.
  • Precursor Ion (

    
     192.1):  Protonated molecule.
    
  • Primary Cleavage (The "Amide Cut"): The amide bond weakens. The neutral amine (cyclopropylamine, 57 Da) is expelled. The charge is retained on the resonance-stabilized carbonyl, forming the 4-methoxybenzoyl cation (Acylium ion).

    • Transition:

      
       (Neutral Loss: 57 Da).
      
  • Secondary Cleavage (Decarbonylation): The acylium ion loses a neutral Carbon Monoxide (CO) molecule (28 Da) to form the 4-methoxyphenyl cation .

    • Transition:

      
       (Neutral Loss: 28 Da).
      
  • Tertiary Cleavage (Methyl Radical Loss): High collision energies (CE) may force the loss of a methyl radical from the methoxy group, though this is less common in even-electron ESI spectra than in EI.

    • Transition:

      
       (demethylation) or 
      
      
      
      (combined loss).

Part 2: Experimental Protocol (Self-Validating)

This protocol utilizes a "Gradient Wash" approach to prevent carryover, critical when analyzing hydrophobic benzamides.

System Suitability Test (SST)

Before running samples, verify system performance:

  • Inject: 1 µM Caffeine standard.

  • Criteria: Intensity

    
     counts; Peak Width (FWHM) 
    
    
    
    min.
  • Benzamide Specific Check: Inject a blank immediately after the high standard. Signal at

    
     192.1 must be 
    
    
    
    of the standard to confirm no carryover.
LC-MS/MS Conditions
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) %B Event Rationale
0.00 5 Hold Trapping polar impurities
0.50 5 Ramp Start -
3.50 95 Ramp End Elute target benzamide
4.50 95 Wash Remove hydrophobic matrix
4.60 5 Re-equilibrate Critical: Prevent RT drift

| 6.00 | 5 | Stop | Ready for next injection |

Part 3: Comparative Data Analysis

We compare the target molecule against N-isopropyl-4-methoxybenzamide (MW 193.2). Note the Mass Shift: The Cyclopropyl analog is 2 Da lighter (


 vs bond) than the Isopropyl analog.
Table 1: Diagnostic Ion Comparison
FeatureN-Cyclopropyl-4-methoxybenzamide N-Isopropyl-4-methoxybenzamide Differentiation Logic
Precursor (

)
192.1 194.1 Mass shift of 2 Da confirms ring vs. chain.
Base Peak (Low CE) 135.0 (Acylium)135.0 (Acylium)Both share the same benzoyl core; this ion is not unique.
Neutral Loss 57 Da (Cyclopropylamine)59 Da (Isopropylamine)The neutral loss is the fingerprint.
Secondary Ion 107.0 (Phenyl cation)107.0 (Phenyl cation)Confirms the 4-methoxy substitution pattern.
Collision Energy (CE50) ~22 eV ~18 eV Cyclopropyl amine is a worse leaving group than isopropyl amine (sterics/pKa), often requiring slightly higher CE.

Part 4: Visualization of Signaling & Workflow

Diagram 1: Fragmentation Mechanism

This diagram illustrates the specific cleavage events for N-cyclopropyl-4-methoxybenzamide.

FragmentationPath Parent Precursor Ion [M+H]+ = 192.1 (Protonated Amide) Transition Inductive Cleavage (Transition State) Parent->Transition Collision Energy Acylium Acylium Ion (Base Peak) m/z = 135.0 Transition->Acylium C-N Bond Break Neutral Neutral Loss: Cyclopropylamine (57 Da) Transition->Neutral Phenyl Phenyl Cation m/z = 107.0 Acylium->Phenyl -CO CO_Loss Neutral Loss: CO (28 Da) Acylium->CO_Loss

Caption: Step-wise ESI(+) fragmentation pathway showing the formation of the diagnostic acylium ion (


 135).
Diagram 2: Experimental Workflow

This diagram outlines the self-validating logic of the LC-MS protocol.

Workflow Start Start Sequence SST System Suitability Test (Caffeine Std) Start->SST Check Pass Criteria? (Intensity > 1e6) SST->Check Check->SST No (Retune) Inject Inject Sample (N-cyclopropyl-4-methoxybenzamide) Check->Inject Yes Wash Gradient Wash (95% B) Inject->Wash Data Data Acquisition (MRM: 192.1 -> 135.0) Wash->Data

Caption: Operational workflow emphasizing the System Suitability Test (SST) decision gate.

Part 5: Discussion & Interpretation

The "Acylium" Signature

The presence of the


 135.0  peak is the definitive marker for the 4-methoxybenzoyl core. If you observe a peak at 

192.1 but the fragment yields

120 or 92 directly, you likely have a structural isomer (e.g., anilide derivatives) rather than the benzamide.
Differentiating from Impurities

In synthesis, a common impurity is 4-methoxybenzoic acid (hydrolysis product).

  • Impurity MS:

    
    .
    
  • Target MS:

    
    .
    
  • differentiation: The impurity will elute earlier (more polar) and lacks the 192 precursor. However, both will generate the

    
     135 fragment. Crucial:  You must filter by Precursor Ion (192.1) to avoid false positives from the acid impurity.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76959, 4-Methoxybenzamide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzamide Fragmentation Patterns. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Holčapek, M., et al. (2010).Fragmentation behavior of amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (General reference for amide bond cleavage mechanisms).
  • BenchChem (2025). Mass Spectrometry Fragmentation Analysis of Cyclopropyl Derivatives.[1] (Contextual reference for cyclopropyl radical vs. neutral loss).

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Validation

A Comparative Guide to N-cyclopropyl-4-methoxybenzamide and N-cyclopropyl-4-ethoxybenzamide: Structure-Activity Relationship and Performance Metrics

Authored for Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, the nuanced understanding of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the nuanced understanding of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry. Even minor structural modifications can lead to significant changes in a compound's biological activity, pharmacokinetic profile, and overall suitability as a drug candidate. This guide provides an in-depth, objective comparison of two closely related benzamide derivatives: N-cyclopropyl-4-methoxybenzamide and N-cyclopropyl-4-ethoxybenzamide. By examining their synthesis, physicochemical properties, and potential biological activities through the lens of established experimental protocols, we aim to provide a comprehensive resource for researchers in the field.

The Benzamide Scaffold: A Privileged Structure in Drug Discovery

The benzamide moiety is a versatile and privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents.[1] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, allows for effective binding to a diverse range of biological targets. The aromatic ring of the benzamide scaffold provides a readily modifiable platform for fine-tuning pharmacological activity.[1] Consequently, benzamide derivatives have been investigated for a multitude of applications, including as anticancer agents, acetylcholinesterase inhibitors, and anti-leukotriene agents.[2][3][4]

Synthesis and Physicochemical Properties: A Tale of Two Alkoxy Groups

The synthesis of both N-cyclopropyl-4-methoxybenzamide and N-cyclopropyl-4-ethoxybenzamide can be readily achieved through a standard amidation reaction. This typically involves the coupling of the corresponding 4-alkoxybenzoyl chloride with cyclopropylamine in the presence of a base.

Caption: General synthetic scheme for the preparation of N-cyclopropyl-4-alkoxybenzamides.

The primary structural difference between the two molecules is the substitution at the 4-position of the benzoyl ring: a methoxy (-OCH3) group versus an ethoxy (-OCH2CH3) group. This seemingly minor variation has a predictable impact on the physicochemical properties of the compounds, which in turn can influence their biological behavior.

Table 1: Predicted Physicochemical Properties

PropertyN-cyclopropyl-4-methoxybenzamideN-cyclopropyl-4-ethoxybenzamideImplication for Drug Development
Molecular Weight 191.23 g/mol 205.26 g/mol The ethoxy analog is slightly larger, which could influence binding pocket accommodation.
Predicted LogP ~1.9~2.4The ethoxy analog is more lipophilic, which may enhance membrane permeability but could also increase non-specific binding and decrease aqueous solubility.
Polar Surface Area 38.3 Ų38.3 ŲThe polar surface area is identical, suggesting that differences in passive diffusion will be primarily driven by lipophilicity.

Comparative Biological Activity: Hypotheses and Key Considerations

Potential Areas of Differential Activity:

  • Enzyme Inhibition: Benzamides are known to act as enzyme inhibitors, for instance, against histone deacetylases (HDACs).[1] The additional ethyl group of the ethoxy analog could lead to enhanced van der Waals interactions within a hydrophobic binding pocket, potentially increasing potency. Conversely, it could introduce steric hindrance, thereby reducing activity.

  • Receptor Binding: The binding affinity of these compounds to G-protein coupled receptors (GPCRs) or other receptors could be altered. The optimal lipophilicity for receptor binding is target-dependent.

  • Antimicrobial Activity: Substituted benzamides have shown promise as antibacterial and antifungal agents.[5][6] The increased lipophilicity of the ethoxy derivative might enhance its ability to penetrate microbial cell walls, potentially leading to greater efficacy.

Experimental Workflow for Comparative Evaluation

To empirically determine the superior candidate for a given therapeutic application, a rigorous, side-by-side experimental evaluation is essential. The following workflow outlines a logical progression of experiments to compare the biological and pharmacological properties of N-cyclopropyl-4-methoxybenzamide and N-cyclopropyl-4-ethoxybenzamide.

G cluster_synthesis Synthesis & Physicochemical Characterization cluster_invitro In Vitro Biological Evaluation cluster_adme In Vitro ADME Profiling cluster_decision Data Integration & Decision synthesis Synthesis and Purification physchem LogP & Solubility Determination synthesis->physchem primary_screen Primary Target Screening physchem->primary_screen dose_response Dose-Response & IC50/EC50 Determination primary_screen->dose_response selectivity Selectivity Profiling dose_response->selectivity permeability Permeability Assay (e.g., PAMPA) selectivity->permeability metabolic Metabolic Stability Assay permeability->metabolic data_analysis Comparative Data Analysis metabolic->data_analysis decision Lead Candidate Selection data_analysis->decision

Caption: A structured workflow for the comparative evaluation of drug candidates.

Detailed Experimental Protocols

A. Determination of Lipophilicity (LogP) by Shake-Flask Method

  • Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and a water-immiscible organic solvent (typically n-octanol).

  • Dissolution: Accurately weigh and dissolve a sample of the test compound in the organic phase.

  • Partitioning: Mix a known volume of the organic solution with a known volume of the aqueous phase in a separatory funnel. Shake vigorously for a set period to allow for partitioning.

  • Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

B. In Vitro Enzyme Inhibition Assay (Example: Kinase Assay)

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide), and ATP in an appropriate assay buffer.

  • Compound Dilution: Prepare serial dilutions of N-cyclopropyl-4-methoxybenzamide and N-cyclopropyl-4-ethoxybenzamide in DMSO.

  • Assay Plate Setup: In a microplate, add the kinase, substrate, and test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection: Stop the reaction and quantify the product formation. This can be done using various methods, such as measuring the incorporation of radiolabeled phosphate or using fluorescence-based detection kits.

  • Data Analysis: Plot the percentage of enzyme inhibition versus the compound concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound.

C. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Donor Plate Preparation: Add the test compounds to the wells of a donor microplate containing a buffer at a specific pH (e.g., pH 5.0).

  • Membrane Coating: Coat the filter of an acceptor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Assay Sandwich: Place the acceptor plate, filled with a buffer at a different pH (e.g., pH 7.4), on top of the donor plate.

  • Incubation: Incubate the plate sandwich for a defined period (e.g., 4-18 hours) to allow for passive diffusion.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: Calculate the effective permeability (Pe) for each compound.

Data Interpretation and Decision Making

The selection of the superior compound will depend on the specific therapeutic goal. The following table illustrates a hypothetical data summary and its interpretation.

Table 2: Hypothetical Comparative Data Summary

ParameterN-cyclopropyl-4-methoxybenzamideN-cyclopropyl-4-ethoxybenzamideInterpretation
Target X IC50 150 nM75 nMThe ethoxy analog is twice as potent against the target enzyme.
Aqueous Solubility 100 µg/mL40 µg/mLThe methoxy analog has better aqueous solubility, which is favorable for formulation.
PAMPA Permeability (Pe) 3.5 x 10⁻⁶ cm/s8.0 x 10⁻⁶ cm/sThe ethoxy analog exhibits higher passive permeability, suggesting better potential for oral absorption.
Metabolic Stability (t½) 60 min35 minThe methoxy analog is more metabolically stable, which may lead to a longer duration of action in vivo.

In this hypothetical scenario, a decision must be made by weighing the competing factors. The higher potency and permeability of N-cyclopropyl-4-ethoxybenzamide are attractive, but its lower solubility and metabolic stability are potential liabilities. Conversely, N-cyclopropyl-4-methoxybenzamide presents a more favorable pharmacokinetic profile but is less potent. Further optimization of either scaffold might be necessary.

Conclusion

The comparison between N-cyclopropyl-4-methoxybenzamide and N-cyclopropyl-4-ethoxybenzamide exemplifies the critical importance of detailed SAR studies in drug discovery. While theoretical predictions based on physicochemical properties provide valuable guidance, they are no substitute for empirical data. By employing a systematic and rigorous experimental workflow, researchers can objectively assess the relative merits of closely related analogs and make data-driven decisions to advance the most promising candidates toward clinical development.

References

  • BenchChem. (n.d.). The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals.
  • Li, Q., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1599-1607. Retrieved from [Link]

  • Nakai, H., et al. (1992). Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities. Journal of Medicinal Chemistry, 35(13), 2440-2445. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors.
  • BenchChem. (n.d.). Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors.
  • PubChem. (n.d.). N-cyclopropyl-4-[6-(2-hydroxyphenoxy)-4-(3,3,3-trifluoropropylamino)benzimidazol-1-yl]-2-methylbenzamide. Retrieved from [Link]

  • MDPI. (2020). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

  • MDPI. (2022). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide and its Isomers: A Guide for Drug Discovery Professionals.
  • National Institutes of Health. (2015). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Retrieved from [Link]

  • Atlantis Press. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Retrieved from [Link]

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  • MDPI. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). Novel processes for the synthesis of cyclopropyl compounds.

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Comparative

A Researcher's Guide to the Methodical Validation of the Melting Point for N-cyclopropyl-4-methoxybenzamide

In the landscape of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. N-cyclopropyl-4-methoxybenzamide, a compound of interest, requires rigorous characterization to ensure i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. N-cyclopropyl-4-methoxybenzamide, a compound of interest, requires rigorous characterization to ensure its purity and consistency, which are foundational to reliable downstream biological and toxicological evaluations. While a definitive, published melting point for this specific molecule may not be readily available, the melting point remains a critical physical property for assessing the purity of a synthesized batch. A sharp, well-defined melting range is a strong indicator of a substance's purity.[1][2][3][4][5] This guide provides a comprehensive framework for validating the melting point of N-cyclopropyl-4-methoxybenzamide, comparing various analytical techniques and emphasizing the principles of self-validating protocols.

The presence of impurities in a crystalline solid disrupts the uniform lattice structure, leading to a depression and broadening of the melting point range.[2][6][7] Therefore, the determination of a narrow melting range serves as a reliable, initial assessment of purity. This guide will explore three prevalent methods for melting point determination: the classic Thiele tube method, the use of a modern digital melting point apparatus, and the advanced technique of Differential Scanning Calorimetry (DSC).

Comparative Methodologies for Melting Point Determination

The choice of method for melting point determination often depends on the available instrumentation, the required accuracy, and the stage of research. Here, we compare three common techniques.

Method Principle Advantages Disadvantages Typical Application
Thiele Tube Visual observation of melting in a heated oil bath with convection currents ensuring uniform temperature.[8][9][10][11]Low cost, simple setup.Relies on user's visual acuity, potential for uneven heating, safety concerns with hot oil.Academic labs, preliminary screening.
Digital Melting Point Apparatus Automated or semi-automated visual or optical detection of melting in a heated block with controlled temperature ramping.[12][13][14][15][16]High precision and reproducibility, controlled heating rates, digital readout.Higher initial cost compared to Thiele tube.Quality control, research and development labs.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is determined from the endothermic peak of the transition.[17][18][19][20][21]Highly accurate and sensitive, provides quantitative data on enthalpy of fusion, can assess purity.High instrument cost, requires specialized training.Pharmaceutical development, material science, in-depth thermal analysis.

Ensuring Trustworthiness: Calibration of Instrumentation

The validity of any melting point determination is contingent upon the accurate calibration of the measurement apparatus.[7][22][23] This is a critical step in creating a self-validating system. Calibration should be performed regularly using certified reference standards with well-established melting points.[22][24][25][26][27][28][29][30]

Experimental Protocol: Calibration of a Digital Melting Point Apparatus
  • Selection of Reference Standards: Choose at least two certified reference standards that bracket the expected melting point of N-cyclopropyl-4-methoxybenzamide. Given the melting points of analogous structures, standards such as Vanillin (81-83°C) and Acetanilide (114-116°C) are suitable initial choices.[22][24][25]

  • Sample Preparation: Place a small amount of the reference standard into a capillary tube, ensuring a packing height of 2-3 mm.[16]

  • Instrument Setup: Set the starting temperature to approximately 10-20°C below the known melting point of the first standard.[12][13] Set the heating rate to a slow and controlled 1-2°C per minute to ensure thermal equilibrium.[15][23]

  • Measurement: Insert the capillary tube and initiate the heating program. Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid.

  • Verification: Compare the observed melting range with the certified range of the reference standard. The observed values should fall within the accepted range. If not, the instrument may require service or the creation of a correction curve.

  • Repeat: Repeat the process for the second reference standard.

Detailed Experimental Protocols

Method 1: Thiele Tube Melting Point Determination

This method, while traditional, provides a foundational understanding of the physical process of melting.

Caption: Workflow for Thiele Tube Melting Point Determination.

Method 2: Digital Melting Point Apparatus

This method offers improved accuracy and control over the heating process.

Caption: Workflow for Digital Melting Point Apparatus.

Method 3: Differential Scanning Calorimetry (DSC)

DSC provides the most detailed thermal analysis, offering insights beyond just the melting range.

Caption: Workflow for DSC Melting Point Analysis.

Interpreting the Data: A Focus on Purity

For a newly synthesized compound like N-cyclopropyl-4-methoxybenzamide, the primary goal of melting point determination is to assess its purity. A pure, crystalline organic compound is expected to have a sharp melting range, typically within 1-2°C.[2][7] A broader melting range suggests the presence of impurities.[2][6]

Hypothetical Comparative Results for N-cyclopropyl-4-methoxybenzamide:

Parameter Thiele Tube Digital Apparatus Differential Scanning Calorimetry (DSC) Interpretation
Observed Melting Range 120-124°C121.5-122.5°COnset: 121.8°C, Peak: 122.3°CThe narrow range from the digital apparatus and the sharp peak from DSC suggest high purity. The broader range from the Thiele tube may be due to less precise temperature control and subjective observation.
Enthalpy of Fusion (ΔHfus) Not ApplicableNot Applicable18.5 kJ/molProvides quantitative thermodynamic data for further characterization.

Conclusion

The validation of the melting point of N-cyclopropyl-4-methoxybenzamide is a crucial step in its chemical characterization. While a definitive literature value may be absent, a consistently sharp melting range across multiple determinations is a strong indicator of high purity. The choice of methodology, from the accessible Thiele tube to the highly sensitive DSC, will depend on the specific requirements of the research. Regardless of the method, rigorous instrument calibration is paramount to ensure the trustworthiness of the results. By following the detailed protocols and principles of interpretation outlined in this guide, researchers can confidently assess the purity of their synthesized N-cyclopropyl-4-methoxybenzamide and proceed with subsequent stages of drug development.

References

  • Melting point determination. (n.d.). Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Melting Point: Using the Thiele Tube. (2024, May 14). Timstar. Retrieved from [Link]

  • Thiele tube. (n.d.). In Wikipedia. Retrieved from [Link]

  • Melting Point Determination. (n.d.). Retrieved from [Link]

  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com. Retrieved from [Link]

  • NFU 498 Digital Melting Point Apparatus. (n.d.). Retrieved from [Link]

  • Melting Range. (n.d.). Retrieved from [Link]

  • How can melting point be used to determine the purity of a substance? (n.d.). Study.com. Retrieved from [Link]

  • 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021, June 20). Chemistry LibreTexts. Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass Laboratories Inc. Retrieved from [Link]

  • What does the melting point range of a pure substance indicate? (2022, April 14). Quora. Retrieved from [Link]

  • Melting Point Apparatus - SOP. (2020, July 20). Pharma Beginners. Retrieved from [Link]

  • Validation and Calibration of Melting Point Instruments. (2025, May 1). Pharma Times Official. Retrieved from [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Distinguish Between a Sharp Melting Point and a Melting Point Range. (2025, June 18). Drawell. Retrieved from [Link]

  • Melting Point and Thermometer Calibration. (n.d.). Retrieved from [Link]

  • Calibration of Melting Point Apparatus. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Melting Point. (n.d.). ChemBAM. Retrieved from [Link]

  • Determination of purity by differential scanning calorimetry (DSC). (n.d.). ACS Publications. Retrieved from [Link]

  • Lab 3: Calibration of a Melting Point Apparatus. (n.d.). California State University, Bakersfield. Retrieved from [Link]

  • Digital Melting Point Apparatus. (n.d.). Cole-Parmer. Retrieved from [Link], -51, -52, -53.pdf

  • Differential Scanning Calorimetry | DSC. (n.d.). EAG Laboratories. Retrieved from [Link]

  • Differential scanning calorimetry. (n.d.). In Wikipedia. Retrieved from [Link]

  • Melting Point Reference Standards. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Differential Scanning Calorimeter (DSC). (n.d.). Seven Star Pharma. Retrieved from [Link]

  • How to Use an Automatic Melting Point Apparatus Safely. (2024, May 11). Drawell. Retrieved from [Link]

  • Melting Point Standards. (n.d.). Reagecon Knowledge. Retrieved from [Link]

  • Calibration standards melting point meters. (n.d.). A.KRÜSS Optronic. Retrieved from [Link]

  • Objective: The following document describes the standard operating procedure for Melting point apparatus. Scope. (2022, December 31). Retrieved from [Link]

  • Calibration standards for melting point determination. (n.d.). Crea Analytical. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

N-cyclopropyl-4-methoxybenzamide proper disposal procedures

Operational Context & Scientific Rationale N-cyclopropyl-4-methoxybenzamide (CAS: ~203302-97-0 analogs) is a common structural motif in medicinal chemistry, often utilized as an intermediate in the synthesis of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Context & Scientific Rationale

N-cyclopropyl-4-methoxybenzamide (CAS: ~203302-97-0 analogs) is a common structural motif in medicinal chemistry, often utilized as an intermediate in the synthesis of biologically active compounds (e.g., kinase inhibitors). The cyclopropyl group is selected for its ability to improve metabolic stability and potency compared to simple alkyl chains, while the methoxy group modulates lipophilicity.

Why Proper Disposal Matters: While this compound is not typically classified as a "P-listed" acutely toxic substance under RCRA (Resource Conservation and Recovery Act), substituted benzamides possess significant environmental persistence. Improper disposal via sink drainage can lead to accumulation in aquatic ecosystems, where the amide bond is slow to hydrolyze under neutral conditions. Furthermore, the cyclopropyl moiety, while stable in storage, can undergo ring-opening metabolic activation in biological systems, necessitating strict containment to prevent environmental bioaccumulation.

Chemical Hazard Profile (GHS Classification)

Before handling waste, you must validate the specific hazards. As a structural analog to 4-methoxybenzamide, the following GHS classifications apply.

Parameter Classification Hazard Statement Signal Word
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1]WARNING
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[2][3]WARNING
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][2]WARNING
STOT - Single Exposure Category 3H335: May cause respiratory irritation.WARNING
Aquatic Toxicity Chronic Cat. 3H412: Harmful to aquatic life with long-lasting effects.NONE

Pre-Disposal Segregation Logic

Effective waste management relies on chemical compatibility. N-cyclopropyl-4-methoxybenzamide is a neutral organic solid.

  • Incompatibility Rule 1 (Strong Acids/Bases): Do not mix with concentrated acids (e.g., Sulfuric acid) or bases (e.g., Sodium Hydroxide) in the waste stream. While the amide bond is stable, extreme pH can catalyze hydrolysis, releasing cyclopropylamine (volatile, toxic) or 4-methoxybenzoic acid.

  • Incompatibility Rule 2 (Oxidizers): Segregate from strong oxidizers (e.g., Permanganates, Nitrates). The electron-rich aromatic ring and cyclopropyl group are susceptible to oxidative cleavage, potentially generating heat or pressure in a closed waste drum.

Disposal Workflow Logic (Decision Tree)

The following diagram outlines the decision matrix for disposing of N-cyclopropyl-4-methoxybenzamide depending on its physical state (pure solid vs. reaction mixture).

DisposalWorkflow Start Waste Generation: N-cyclopropyl-4-methoxybenzamide StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Pure Compound StateCheck->SolidWaste Solid/Powder LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Dissolved Bagging Double Bag (Polyethylene) Label: 'Toxic Organic Solid' SolidWaste->Bagging SolidBin DISPOSAL BIN: Solid Hazardous Waste Bagging->SolidBin SolventCheck Check Solvent Type LiquidWaste->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens HaloBin DISPOSAL BIN: Halogenated Organic Waste Halo->HaloBin NonHaloBin DISPOSAL BIN: Non-Halogenated Organic Waste NonHalo->NonHaloBin

Figure 1: Decision matrix for the segregation and disposal of N-cyclopropyl-4-methoxybenzamide based on solvent composition and physical state.

Detailed Operational Protocols

Protocol A: Disposal of Solid Waste (Pure Compound/Scraps)

Applicability: Expired shelf stocks, weighing boat residues, spill cleanup solids.

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety goggles. Use a fume hood to prevent inhalation of fine dust.

  • Primary Containment: Transfer the solid material into a clear, sealable polyethylene bag (e.g., Ziploc type) or a screw-top wide-mouth jar.

    • Why: Prevents dispersion of the irritant powder into the main waste drum atmosphere.

  • Secondary Containment: Place the primary bag into a second bag or the designated "Solid Organic Waste" drum.

  • Labeling: Tag the waste specifically.

    • Text: "Solid Waste: N-cyclopropyl-4-methoxybenzamide. Toxic/Irritant."[4]

    • RCRA Code: If not specifically listed, use ORGS (Organic Solid) or check if D001 (Ignitable) applies if wetted with solvent.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures/Rinsate)

Applicability: Mother liquors from recrystallization, HPLC effluent, rotary evaporator traps.

  • Solvent Identification: Determine the primary solvent.

    • Scenario 1 (Dichloromethane/Chloroform): Segregate into Halogenated Waste .

    • Scenario 2 (Methanol/Ethyl Acetate/Acetone): Segregate into Non-Halogenated Waste .

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Action: If the reaction mixture was acidic/basic, neutralize it carefully before adding it to the solvent waste drum to prevent exothermic reactions with other wastes.

  • Transfer: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).

  • Rinsing: Triple-rinse the original glassware with a compatible solvent (e.g., acetone). Add the first rinse to the hazardous waste container. Subsequent rinses (if negligible residue remains) may be treated as wash solvent.

Protocol C: Empty Container Management

Applicability: Empty reagent bottles.

  • The "RCRA Empty" Rule: A container is considered empty if less than 3% of the weight of the total capacity remains.

  • Procedure:

    • Triple rinse the bottle with a solvent capable of dissolving the benzamide (e.g., acetone or ethanol).

    • Dispose of the rinsate as Hazardous Liquid Waste (Protocol B).

    • Deface the label (cross out the chemical name).

    • Discard the glass bottle in the "Glass/Sharps" bin or recycle if permitted by local EHS policy.

Emergency Spill Response

Scenario: A 5g bottle drops and shatters, releasing powder on the floor.

  • Isolate: Evacuate the immediate area. Post a "Do Not Enter" sign.

  • PPE: Don N95 respirator (or half-mask), nitrile gloves, and goggles.

  • Containment: Cover the spill with wet paper towels (dampened with water).

    • Scientific Reason: Dampening prevents the generation of airborne dust particles (STOT-SE Hazard) during sweeping.

  • Cleanup: Scoop the wet material and broken glass into a hard-sided plastic container (e.g., a wide-mouth HDPE jar). Do not use a bag (glass will puncture it).

  • Disposal: Label as "Debris from Spill: N-cyclopropyl-4-methoxybenzamide" and place in the Solid Hazardous Waste stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[5][6] [Link]

  • PubChem. (2023).[7] 4-Methoxybenzamide Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

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